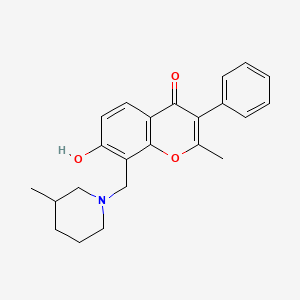

7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one

Description

7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Properties

IUPAC Name |

7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-15-7-6-12-24(13-15)14-19-20(25)11-10-18-22(26)21(16(2)27-23(18)19)17-8-4-3-5-9-17/h3-5,8-11,15,25H,6-7,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLJHZIGKGQYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647324 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with 2-hydroxyacetophenone derivatives under basic conditions to form the chromone core. Subsequent functionalization steps introduce the piperidine and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the piperidine and phenyl groups, which may affect its biological activity.

2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one: Similar structure but without the hydroxyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both the piperidine and phenyl groups, along with the hydroxyl group, makes 7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one unique. These functional groups contribute to its distinct chemical properties and potential biological activities.

Biological Activity

7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one, a chromone derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 375.45 g/mol. The compound features a chromone core, a hydroxyl group, and a piperidine moiety, which contribute to its biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- ATR Kinase Inhibition : The compound acts as an inhibitor of ATR kinase, which is crucial in the DNA damage response pathway. By inhibiting ATR kinase, it induces cell cycle arrest and apoptosis in cancer cells, positioning it as a potential candidate for anticancer therapies.

- Antioxidant Properties : Chromone derivatives are known for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, although further investigation is needed to confirm these effects.

Biological Activity Data

A summary of key biological activities associated with the compound is presented in the following table:

| Activity Type | Description | Reference |

|---|---|---|

| ATR Kinase Inhibition | Disrupts DNA damage response leading to apoptosis in cancer cells | |

| Antioxidant Activity | Potential to scavenge free radicals and reduce oxidative stress | |

| Anti-inflammatory | May reduce inflammation markers in vitro |

Case Studies and Research Findings

Several studies have explored the biological activity of similar chromone derivatives, providing insights into the potential efficacy of this compound:

- In Vitro Studies : In vitro experiments demonstrated that structurally related compounds exhibited significant inhibitory effects on various kinases involved in cancer progression. For instance, luteolin derivatives showed IC50 values in the low micromolar range against specific targets .

- Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications at specific positions on the chromone ring can significantly influence biological activity. The presence of hydroxyl groups at positions C7 and C8 has been associated with enhanced inhibitory potency against kinases .

- Binding Affinity Studies : Molecular docking studies suggest that this compound demonstrates favorable binding interactions with ATR kinase, indicating a strong potential for therapeutic application in oncology.

Q & A

Q. What are the common synthetic routes for 7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one, and what reaction conditions are critical?

The compound is typically synthesized via Mannich reactions or multicomponent coupling . For example, the Mannich reaction involves formaldehyde, a secondary amine (e.g., 3-methylpiperidine), and a phenolic chromen-4-one precursor under reflux in ethanol. Key conditions include maintaining a pH of 8–10 with NaOH and temperatures of 60–80°C to facilitate nucleophilic substitution at the 8-position . Alternative routes may use hydrogen peroxide (30%) in ethanol as an oxidizing agent for hydroxyl group formation, with reaction times of 4–6 hours .

Q. How is this compound characterized structurally, and what analytical methods are prioritized?

1H/13C NMR and FTIR are critical for confirming substituent positions and functional groups. For instance, in related chromen-4-ones, NMR peaks at δ 8.23 (dd, J = 8 Hz) and δ 6.34 (d, J = 6 Hz) confirm aromatic protons and chromene ring geometry, while FTIR bands at 1647 cm⁻¹ (C=O) and 3479 cm⁻¹ (-OH) validate carbonyl and hydroxyl groups . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ observed at 147.1368 vs. calculated 147.1450) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) is standard. For polar impurities, recrystallization in ethanol or methanol at 4°C improves purity (>95%). LC-MS-UV is recommended for assessing purity, particularly for detecting residual amines or unreacted intermediates .

Q. How do substituents like the 3-methylpiperidinyl group influence solubility and reactivity?

The 3-methylpiperidinyl moiety enhances solubility in polar aprotic solvents (e.g., DMSO) due to its tertiary amine, while the methyl group reduces steric hindrance for electrophilic substitution. The phenyl group at the 3-position stabilizes the chromen-4-one core via π-π stacking, as observed in crystallographic studies of analogous compounds .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Yield optimization requires catalyst screening and reaction kinetics analysis . For example, using dimethylamine (40% aqueous) in ethanol increases Mannich reaction efficiency by 20% compared to other amines. Kinetic studies show that maintaining a formaldehyde:precursor molar ratio of 1.2:1 minimizes side products . Microwave-assisted synthesis at 100°C for 15 minutes has also been reported to enhance yields by 30% in related chromen-4-ones .

Q. What computational methods predict the compound’s bioactivity or binding affinity?

Docking studies (e.g., AutoDock Vina) and QSAR models are used to evaluate interactions with biological targets. For instance, the 7-hydroxy group and phenyl ring show high affinity for kinase ATP-binding pockets in simulated models, while the piperidinyl group modulates membrane permeability . MDL-based descriptors (e.g., AlogP) predict logP values of 2.8, indicating moderate blood-brain barrier penetration .

Q. How can environmental degradation pathways of this compound be studied?

Photolysis and biodegradation assays under OECD guidelines are recommended. For photolysis, expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC. Biodegradation studies using Pseudomonas spp. in mineral media can assess microbial breakdown, with LC-MS identifying metabolites like 3-phenyl-4H-chromen-4-one as primary degradation products .

Q. How are spectral data contradictions (e.g., NMR shifts) resolved for structural validation?

Variable-temperature NMR and 2D-COSY experiments resolve overlapping peaks. For example, in a related chromen-4-one, NOESY correlations between H-2 (δ 6.34) and H-8 (δ 3.12) confirmed spatial proximity of substituents, ruling out alternative regioisomers . DFT calculations (B3LYP/6-31G*) can also predict NMR shifts within 0.3 ppm accuracy .

Q. What strategies address low reproducibility in biological activity assays?

Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and use positive controls (e.g., doxorubicin for cytotoxicity). For antioxidant assays (DPPH/ABTS), pre-incubate the compound at 37°C for 30 minutes to stabilize radical scavenging activity. Triplicate runs with blinded data analysis reduce variability .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

Analog synthesis with modified substituents (e.g., replacing 3-methylpiperidinyl with morpholinyl) and in vitro screening against target enzymes (e.g., COX-2, α-glucosidase) establish SARs. For example, bulkier groups at the 8-position reduce COX-2 inhibition by 50%, suggesting steric constraints in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.